1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride
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Overview
Description
1-(1,2,3-Thiadiazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride typically involves the reaction of appropriate thiadiazole precursors with methanamine under specific conditions. One common method involves the reaction of 1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methanamine to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted thiadiazole derivatives, which can have different functional groups attached to the thiadiazole ring.
Scientific Research Applications
1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride: This compound has a similar thiadiazole ring structure but with an isopropyl group attached, which can alter its chemical and biological properties.
1-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride: This derivative has an ethoxymethyl group, which can affect its solubility and reactivity.
(2,1,3-benzothiadiazol-5-yl)methanamine hydrochloride: This compound has a benzene ring fused to the thiadiazole ring, providing different chemical and biological characteristics.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
2742653-73-0 |
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Molecular Formula |
C3H6ClN3S |
Molecular Weight |
151.62 g/mol |
IUPAC Name |
thiadiazol-5-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C3H5N3S.ClH/c4-1-3-2-5-6-7-3;/h2H,1,4H2;1H |
InChI Key |
RYODEJKBRIYZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=N1)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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